6-BROMOBENZOTHIAZOLE-2-SULFONIC ACID
Description
Historical Context and Discovery
The development of 6-bromobenzothiazole-2-sulfonic acid can be traced to the broader historical evolution of benzothiazole chemistry, which began in the late 19th and early 20th centuries with the synthesis of parent benzothiazole compounds. The benzothiazole scaffold was first recognized for its occurrence in natural products and its potential as a synthetic building block for various applications. The systematic exploration of brominated benzothiazole derivatives emerged as researchers sought to modify the electronic and steric properties of the parent heterocycle through halogen substitution.
The specific synthesis and characterization of this compound represents a more recent advancement in benzothiazole chemistry, reflecting the growing interest in water-soluble benzothiazole derivatives. The compound was first catalogued in chemical databases in 2010, as evidenced by its PubChem entry creation date, indicating its relatively recent emergence in the scientific literature. This timeline aligns with increased research into functionalized benzothiazoles for pharmaceutical and industrial applications, particularly those requiring enhanced solubility characteristics.
The development of sulfonation chemistry for benzothiazole derivatives has its roots in the rubber industry's need for accelerators and the subsequent environmental concerns regarding the fate of these compounds. Research into the biodegradation of benzothiazole-2-sulfonic acid derivatives revealed that these compounds could be completely degraded by microorganisms, though isolation of pure cultures capable of growth in liquid benzothiazole-2-sulfonic acid mineral-salts media proved challenging. This environmental chemistry research has contributed significantly to our understanding of the stability and reactivity of sulfonic acid-substituted benzothiazoles.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as 6-bromo-1,3-benzothiazole-2-sulfonic acid. This nomenclature reflects the precise positioning of substituents on the fused ring system, where the bromine atom occupies the 6-position of the benzene ring and the sulfonic acid group is located at the 2-position of the thiazole ring. The compound carries the Chemical Abstracts Service registry number 1187385-68-7, which serves as its unique chemical identifier in databases and literature.
The molecular formula C₇H₄BrNO₃S₂ indicates the presence of seven carbon atoms, four hydrogen atoms, one bromine atom, one nitrogen atom, three oxygen atoms, and two sulfur atoms, resulting in a molecular weight of 294.15 grams per mole. The compound's International Chemical Identifier string, InChI=1S/C7H4BrNO3S2/c8-4-1-2-5-6(3-4)13-7(9-5)14(10,11)12/h1-3H,(H,10,11,12), provides a standardized representation of its connectivity and stereochemistry.
Alternative names for this compound include 6-bromobenzo[d]thiazole-2-sulfonic acid and 2-benzothiazolesulfonic acid, 6-bromo-. These naming variations reflect different conventions in chemical nomenclature but refer to the same molecular entity. The compound belongs to the broader class of benzothiazole sulfonic acids, which are characterized by the presence of both the benzothiazole ring system and sulfonic acid functionality.
The classification of this compound places it within multiple categories of organic compounds. Primarily, it is classified as a heterocyclic aromatic compound due to the presence of the benzothiazole ring system containing both nitrogen and sulfur heteroatoms. Additionally, it falls under the category of organosulfur compounds due to both the thiazole sulfur and the sulfonic acid group. The presence of the bromine substituent further classifies it as an organohalogen compound, while the sulfonic acid functionality categorizes it as a strong organic acid.
Position in Benzothiazole Family of Compounds
This compound occupies a distinctive position within the extensive family of benzothiazole derivatives, serving as a bridge between simple halogenated benzothiazoles and complex multifunctional derivatives. The benzothiazole family encompasses numerous compounds with varying substitution patterns, each contributing unique properties to the overall scaffold. The parent benzothiazole compound, with the molecular formula C₇H₅NS, serves as the fundamental structure from which all derivatives are conceptually derived.
Comparative analysis with related compounds reveals the structural diversity within this family. Benzothiazole-2-sulfonic acid, bearing the chemical formula C₇H₅NO₃S₂ and molecular weight of 215.25 grams per mole, represents the non-halogenated analog of this compound. This comparison highlights the specific contribution of the bromine substituent to the overall molecular properties. Similarly, 5-bromobenzothiazole-2-sulfonic acid, with the same molecular formula but different substitution pattern, demonstrates the importance of substitution position in determining compound properties.
The relationship between these compounds can be illustrated through a comparative analysis of their key properties:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Water Solubility |
|---|---|---|---|---|
| Benzothiazole | C₇H₅NS | 135.2 | None | Limited |
| Benzothiazole-2-sulfonic acid | C₇H₅NO₃S₂ | 215.25 | 2-sulfonic acid | High |
| 5-Bromobenzothiazole-2-sulfonic acid | C₇H₄BrNO₃S₂ | 294.15 | 5-bromo, 2-sulfonic acid | High |
| This compound | C₇H₄BrNO₃S₂ | 294.15 | 6-bromo, 2-sulfonic acid | High |
The positioning of this compound within the broader benzothiazole family is further contextualized by its relationship to biologically active derivatives. Benzothiazole-based compounds have demonstrated significant antibacterial potential, with various derivatives showing promising activities against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. These compounds interact with different biological targets in bacterial cells and function as inhibitors of enzymes important for essential cellular processes, including cell-wall synthesis, cell division, and deoxyribonucleic acid replication.
The synthetic accessibility of this compound relative to other family members involves consideration of both bromination and sulfonation reactions. The general synthetic approach for brominated benzothiazole derivatives typically involves selective halogenation reactions, while sulfonation introduces the water-solubilizing sulfonic acid group. This dual functionalization strategy represents an advanced approach to benzothiazole modification compared to simpler mono-substituted derivatives.
Structural Significance in Heterocyclic Chemistry
The structural architecture of this compound exemplifies several fundamental principles of heterocyclic chemistry, particularly the influence of heteroatom incorporation and substituent effects on molecular properties. The benzothiazole core consists of a 5-membered 1,3-thiazole ring fused to a benzene ring, creating a bicyclic aromatic system where the nine atoms of the bicycle and attached substituents are coplanar. This structural arrangement imparts significant stability to the molecule while maintaining reactivity at specific positions.
The thiazole component of the structure contributes electron-withdrawing character to the overall system, influencing both the electronic distribution and the reactivity patterns of the molecule. The presence of both nitrogen and sulfur heteroatoms in the thiazole ring creates a unique electronic environment that differs significantly from purely carbon-based aromatic systems. This electronic modification is particularly important for understanding the compound's chemical behavior and potential interactions with biological targets.
The positioning of the bromine substituent at the 6-position of the benzene ring represents a significant structural feature that influences both the electronic and steric properties of the molecule. Bromine, being a moderately large halogen with substantial electronegativity, serves as both an electron-withdrawing group and a potential leaving group in substitution reactions. The 6-position placement ensures that the bromine atom is positioned meta to the point of ring fusion, creating a specific electronic influence pattern throughout the aromatic system.
The sulfonic acid group at the 2-position of the thiazole ring introduces several important structural characteristics. First, it dramatically enhances the water solubility of the compound compared to non-sulfonated analogs, as evidenced by the environmental occurrence of benzothiazole-2-sulfonic acid derivatives in aquatic systems. Second, the sulfonic acid group is a strong acidic functionality that can participate in various chemical interactions, including hydrogen bonding, electrostatic interactions, and salt formation.
The structural significance extends to the compound's potential for further chemical modification. The heterocyclic core is readily substituted at the methyne center in the thiazole ring, providing opportunities for additional functionalization. The electron-withdrawing nature of the thiazole system influences the reactivity of attached substituents and can facilitate various organic transformations.
The three-dimensional structure of this compound, as indicated by its computed molecular descriptors, reveals important spatial relationships between functional groups. The Simplified Molecular Input Line Entry System representation, C1=CC2=C(C=C1Br)SC(=N2)S(=O)(=O)O, demonstrates the connectivity pattern and the relative positioning of the bromine and sulfonic acid substituents. This spatial arrangement is crucial for understanding potential intermolecular interactions and biological activity patterns.
The significance of this structural arrangement in heterocyclic chemistry is further emphasized by its relationship to naturally occurring benzothiazole derivatives. Firefly luciferin, for example, can be considered a derivative of benzothiazole, highlighting the importance of this scaffold in biological systems. The structural modifications present in this compound represent synthetic approaches to modulating the properties of this biologically relevant heterocyclic framework.
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-1,3-benzothiazole-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3S2/c8-4-1-2-5-6(3-4)13-7(9-5)14(10,11)12/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAMNBGCOKXXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675413 | |
| Record name | 6-Bromo-1,3-benzothiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-68-7 | |
| Record name | 6-Bromo-1,3-benzothiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination of Benzothiazole-2-sulfonic Acid
- Starting Material: Benzothiazole-2-sulfonic acid
- Reagent: Bromine (Br2)
- Solvent: Acetic acid or similar polar protic solvents
- Reaction Conditions: Controlled temperature (room temperature to mild heating)
- Mechanism: Electrophilic aromatic substitution targeting the 6-position due to electronic and steric factors
- Purification: Crystallization or chromatographic methods to isolate the pure 6-bromo derivative
This method is analogous to the preparation of 5-bromobenzothiazole-2-sulfonic acid, where bromination occurs selectively on the benzothiazole ring sulfonated at the 2-position. The reaction conditions are optimized to prevent polybromination or sulfonic acid group degradation.
Stepwise Synthesis via 2-Amino-6-bromobenzothiazole Intermediate
An alternative route involves synthesizing 2-amino-6-bromobenzothiazole followed by sulfonation at the 2-position:
- Step 1: Synthesis of 2-amino-6-bromobenzothiazole by reaction of 4-bromoaniline with potassium thiocyanate in the presence of bromine and acetic acid.
- Step 2: Sulfonation of 2-amino-6-bromobenzothiazole to introduce the sulfonic acid group at the 2-position.
This method offers better control over bromination regioselectivity by introducing bromine early in the synthesis. The use of silica-supported quinolinium tribromide as a brominating agent has been reported for monobromination of 2-aminobenzothiazole to obtain 2-amino-6-bromobenzothiazole.
Industrial Scale Considerations
On an industrial scale, the synthesis involves:
- Use of industrial-grade bromine and solvents
- Strict temperature and stoichiometry control to maximize yield
- Continuous monitoring of reaction progress via HPLC or LC-MS
- Post-reaction purification by recrystallization or solvent extraction to achieve high purity (>95%)
Industrial processes also emphasize waste minimization and safety due to the corrosive and toxic nature of bromine and sulfonic acid derivatives.
- Data Table: Summary of Preparation Methods
| Method | Starting Material | Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Bromination | Benzothiazole-2-sulfonic acid | Bromine in acetic acid, RT to mild heating | Simple, one-step bromination | Possible overbromination, regioselectivity challenges |
| Stepwise via 2-Amino-6-bromobenzothiazole | 4-Bromoaniline → 2-amino-6-bromobenzothiazole | Potassium thiocyanate, bromine, acetic acid; then sulfonation | High regioselectivity, better control | Multi-step, longer synthesis time |
| Industrial Scale Synthesis | Benzothiazole derivatives | Industrial-grade bromine, controlled conditions | High yield and purity, scalable | Requires stringent safety protocols |
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity; typical purity >95% is targeted.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Confirms molecular identity and detects impurities or side products.
- Ion Mobility Spectrometry: Provides collision cross-section (CCS) values to distinguish isomers and degradation products.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms chemical structure and substitution pattern.
- Infrared (IR) Spectroscopy: Verifies presence of sulfonic acid and aromatic bromine substituents.
- The bromination reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group directing bromine to the 6-position due to its electron-withdrawing nature and steric hindrance at other positions.
- Stability studies indicate that the compound should be stored at low temperatures (4°C) in airtight, light-resistant containers to prevent degradation.
- Computational studies using density functional theory (DFT) support the regioselectivity of bromination and predict reactive sites for further functionalization.
- Environmental degradation pathways involve hydroxylation and cleavage of sulfonic acid groups under oxidative conditions, which can be studied using advanced oxidation processes and time-resolved LC-HRMS.
The preparation of 6-bromobenzothiazole-2-sulfonic acid is effectively achieved through selective bromination of benzothiazole-2-sulfonic acid or via a stepwise synthesis involving 2-amino-6-bromobenzothiazole intermediates. The choice of method depends on the desired scale, purity, and regioselectivity requirements. Analytical techniques such as HPLC, LC-MS, and NMR are essential for confirming product identity and purity. Industrial synthesis demands stringent control of reaction parameters and safety protocols. Ongoing research into reaction mechanisms and stability informs optimized preparation and application of this compound in chemical and pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
6-BROMOBENZOTHIAZOLE-2-SULFONIC ACID undergoes various chemical reactions, including:
Electrophilic Substitution:
Nucleophilic Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (chlorine, iodine) and catalysts like aluminum chloride are commonly used.
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Major Products Formed
Electrophilic Substitution: Halogenated derivatives.
Nucleophilic Substitution: Sulfonamide derivatives.
Oxidation and Reduction: Various oxidation states and reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Uses
Research indicates that compounds similar to 6-bromobenzothiazole derivatives exhibit potential as pharmaceuticals, particularly in targeting histamine receptors. For instance, they can act as antagonists or inverse agonists for the H3 receptor, which is implicated in cognitive processes, neurological disorders, and metabolic regulation .
Case Study: H3 Receptor Modulation
A study highlighted the use of benzothiazole derivatives, including 6-bromobenzothiazole-2-sulfonic acid, in the development of drugs aimed at treating cognitive impairments associated with diseases like Alzheimer's. The compound's ability to modulate H3 receptors suggests its potential as a therapeutic agent for enhancing memory and cognitive function .
Analytical Chemistry
Use in Analytical Techniques
This compound is employed as a reagent in various analytical methods, including High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy. Its sulfonic acid group enhances solubility and stability in aqueous solutions, making it suitable for quantitative analysis of other compounds .
Data Table: Analytical Applications
| Technique | Application | Advantages |
|---|---|---|
| HPLC | Quantification of pharmaceuticals | High sensitivity and specificity |
| UV-Vis | Monitoring reaction progress | Quick and cost-effective |
Material Science
Dyes and Pigments
The compound is also explored for its potential use in dye synthesis due to the presence of the sulfonic acid group, which enhances solubility in water and interaction with substrates. Studies have shown that derivatives of benzothiazole can be used to create fluorescent dyes suitable for biological imaging .
Case Study: Fluorescent Dyes
Research demonstrated that modifying the structure of benzothiazole derivatives led to the development of new fluorescent dyes that can be used for cellular imaging. These dyes exhibited strong fluorescence properties when excited by UV light, making them valuable tools in biological research .
Environmental Applications
Potential as a Biocide
The antimicrobial properties of this compound have been investigated for use in biocides and preservatives. Its effectiveness against various bacterial strains suggests its potential application in agricultural settings as a pesticide or fungicide .
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| C. albicans | 12 |
Mechanism of Action
The mechanism of action of 6-BROMOBENZOTHIAZOLE-2-SULFONIC ACID involves its interaction with specific molecular targets. The bromine atom and sulfonic acid group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit enzymatic activity, disrupt cellular processes, and induce apoptosis in cancer cells. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Features of this compound and Analogues
Reactivity and Stability
Electronic Effects :
- The sulfonic acid group in this compound strongly withdraws electrons, activating the benzothiazole ring for nucleophilic substitution at the 6-position. In contrast, the methylthio group in 6-bromo-2-(methylthio)benzothiazole donates electrons via resonance, making the compound less reactive toward electrophiles .
- The nitro group in 6-bromo-8-nitro-triazolo-pyridine exerts a stronger electron-withdrawing effect than bromine, enhancing its reactivity in reduction or displacement reactions .
Solubility :
Stability :
Research Findings and Trends
Recent studies highlight the following trends:
- Selective Functionalization: The bromine atom in this compound enables site-specific modifications, such as palladium-catalyzed coupling reactions, which are less feasible in non-brominated analogues .
- Environmental Impact : Sulfonic acid derivatives are increasingly scrutinized for their persistence in aquatic environments, driving research into biodegradable alternatives .
Biological Activity
6-Bromobenzothiazole-2-sulfonic acid (CAS: 1187385-68-7) is a sulfonic acid derivative of benzothiazole that has garnered attention for its diverse biological activities. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including antibacterial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₇H₄BrN₁O₃S₂
- Molecular Weight : 164.14 g/mol
- Structural Features : The compound features a bromine atom on the benzothiazole ring and a sulfonic acid group, which contribute to its solubility and reactivity.
Antibacterial Activity
Recent studies have demonstrated that 6-bromobenzothiazole derivatives exhibit significant antibacterial activity against various bacterial strains. Notably, the compound's efficacy was evaluated through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Enterococcus faecalis | 8 | 16 |
| Escherichia coli | 32 | 64 |
| Pseudomonas aeruginosa | 32 | >64 |
| Klebsiella pneumoniae | 16 | >64 |
The compound showed particularly strong activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values as low as 8 µg/mL. In contrast, it exhibited moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
The antibacterial mechanism of this compound involves inhibition of biofilm formation, which is critical for bacterial virulence and resistance. The compound significantly reduced biofilm formation in tested strains, suggesting its potential as an anti-biofilm agent . This property is particularly relevant in treating infections associated with biofilm-producing bacteria.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines revealed selective toxicity of the compound towards bacterial cells while sparing human cells at lower concentrations. For instance, prolonged exposure of Human Embryonic Kidney (HEK) cells to higher concentrations resulted in minimal cytotoxic effects, indicating a favorable safety profile for potential therapeutic use .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study by Singh et al. synthesized various benzothiazole derivatives, including this compound, highlighting its superior antimicrobial properties compared to standard antibiotics like ciprofloxacin .
- Inhibition of Biofilm Formation : The compound was shown to inhibit biofilm formation in Staphylococcus aureus at concentrations below its MIC, suggesting its utility in treating chronic infections where biofilms are prevalent .
- Potential Drug Development : Given its antibacterial activity and low cytotoxicity towards human cells, researchers are exploring the development of new antibacterial agents based on the structure of this compound .
Q & A
Basic: What are the recommended synthetic routes for 6-bromobenzothiazole-2-sulfonic acid, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves sulfonation of 6-bromobenzothiazole using concentrated sulfuric acid or chlorosulfonic acid. Evidence from structurally related sulfonic acids (e.g., 2-bromobenzenesulfonyl chloride synthesis in ) suggests that temperature control (e.g., 0–5°C for exothermic steps) and stoichiometric ratios (e.g., 1:1.2 molar ratio of benzothiazole to sulfonating agent) are critical. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is advised. Yield optimization may require iterative adjustment of reaction time and quenching methods .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Combine multiple analytical techniques:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>95% by area).
- NMR : Confirm the sulfonic acid group via downfield shifts in NMR (δ 7.8–8.5 ppm for aromatic protons) and NMR (sulfonate carbon at δ 165–170 ppm).
- Mass Spectrometry : ESI-MS in negative mode to detect [M–H] ion (expected m/z: ~292 for CHBrNOS).
Cross-referencing with safety data for sulfonic acids (e.g., handling precautions in ) ensures safe analysis .
Advanced: How can contradictory solubility data for this compound in literature be resolved?
Answer:
Contradictions often arise from variations in solvent polarity, pH, and temperature. For example:
| Solvent | Solubility (mg/mL) | pH | Temperature (°C) | Source Conflict |
|---|---|---|---|---|
| Water | 10–15 | 2.0 | 25 | Study A vs. B |
| DMSO | >50 | Neutral | 25 | Study C |
| Resolution strategies: |
- Reproduce experiments under standardized conditions (e.g., IUPAC guidelines).
- Use pH-adjusted solvents to assess ionization effects.
- Perform controlled solubility studies with Karl Fischer titration for water content calibration.
Methodological rigor, as emphasized in and , is critical for reconciling discrepancies .
Advanced: What mechanistic insights govern the stability of this compound under acidic vs. basic conditions?
Answer:
The sulfonic acid group confers stability in acidic conditions but may undergo hydrolysis in basic media. Key findings from analogous compounds ( ):
- Acidic Stability : Protonation of the sulfonate group prevents nucleophilic attack (pH < 3).
- Base Sensitivity : At pH > 8, hydroxide ions displace sulfonate, forming 6-bromobenzothiazole-2-ol (confirmed by LC-MS).
Experimental design should include kinetic studies (UV-Vis monitoring at 254 nm) and DFT calculations to model transition states. Long-term storage recommendations: pH 4–6 buffers at 4°C .
Advanced: How can researchers address conflicting biological activity reports for this compound in enzyme inhibition assays?
Answer:
Contradictions may stem from assay variability (e.g., enzyme source, substrate concentration). Mitigation approaches:
- Standardized Protocols : Use recombinant enzymes (e.g., human carbonic anhydrase II) and fixed substrate concentrations (e.g., 10 mM p-nitrophenyl acetate).
- Control for Artifacts : Test for non-specific binding via thermal shift assays.
- Data Normalization : Express IC values relative to a reference inhibitor (e.g., acetazolamide).
As discussed in , longitudinal studies and meta-analyses help contextualize conflicting results .
Methodological: What strategies optimize the regioselective bromination of benzothiazole sulfonic acid derivatives?
Answer:
Achieving regioselectivity at the 6-position requires:
- Directing Groups : The sulfonic acid group directs electrophilic bromination to the para position (C6).
- Reagent Choice : NBS (N-bromosuccinimide) in DMF at 80°C minimizes side reactions (e.g., dibromination).
- Monitoring : Use in-situ NMR (if fluorinated analogs exist) or TLC (eluent: dichloromethane/methanol 9:1).
Cross-validation with bromination protocols for 4-bromophenylacetic acid () provides additional insights .
Methodological: How should researchers design experiments to evaluate the compound’s photodegradation pathways?
Answer:
- Light Sources : Simulate UV-Vis spectra (λ = 254–365 nm) using a solar simulator.
- Degradation Products : Analyze via HPLC-MS/MS (e.g., bromine loss or sulfonate cleavage).
- Quantum Yield Calculation : Use actinometry (ferrioxalate method) to quantify photon efficiency.
Refer to safety protocols in for handling degradation byproducts (e.g., HBr gas) .
Contradiction Analysis: Why do computational models and experimental data disagree on the compound’s pKa?
Answer:
Discrepancies arise from solvation effects and approximations in DFT methods. Resolution steps:
Experimental pKa : Determine via potentiometric titration (0.1 M KCl, 25°C).
Computational Refinement : Include explicit solvent molecules (e.g., water clusters) in COSMO-RS simulations.
Benchmarking : Compare with structurally similar sulfonic acids (e.g., ’s 2-aminobenzenesulfonic acid, pKa ≈ 1.5).
Iterative validation, as highlighted in , bridges theory-experiment gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
